Cas no 4887-83-6 (7-Methyl-1H-benzodimidazole)
7-Methyl-1H-benzodimidazole Chemical and Physical Properties
Names and Identifiers
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- 7-Methyl-1H-benzo[d]imidazole
- 1H-Benzimidazole,7-methyl-
- 4-METHYL-1 H- BENZO[D]IMIDAZOLE
- 7-methyl-1H-Benzimidazole
- 4-methyl-1(3)H-benzimidazole
- 4-methyl-1(3)H-benzoimidazole
- 4-methyl-1H-benzoimidazole
- 4-methylbenzimidazole
- 4-methyl-benzimidazole
- 7-methyl-1H-benzoimidazole
- AC1LU2ZZ
- CHEMBL446174
- STK242091
- SureCN8667
- SureCN8668
- 4-methyl-1H-benzo[d]imidazole
- 4-methyl-1H-benzimidazole
- 1H-Benzimidazole, 4-methyl-
- 4-methyl-benz-imidazole
- 4-methyl-1H-1,3-benzodiazole
- QCXGJTGMGJOYDP-UHFFFAOYSA-N
- BDBM50404897
- 6206AJ
- SCHEMBL8667
- A871867
- SY025070
- DTXSID30364006
- AC-30769
- DS-6817
- FT-0741771
- CCG-321643
- MFCD09842603
- AKOS005421853
- 4887-83-6
- AKOS006374694
- MFCD00272527
- AM806475
- CS-0012653
- AMY11990
- DA-16741
- benzimidazole, 4-methyl-
- 7-Methyl-1H-benzodimidazole
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- MDL: MFCD09842603
- Inchi: 1S/C8H8N2/c1-6-3-2-4-7-8(6)10-5-9-7/h2-5H,1H3,(H,9,10)
- InChI Key: QCXGJTGMGJOYDP-UHFFFAOYSA-N
- SMILES: N1C=NC2C(C)=CC=CC1=2
Computed Properties
- Exact Mass: 132.06884
- Monoisotopic Mass: 132.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 1.9
Experimental Properties
- Density: 1.186±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 145-146 ºC
- Boiling Point: 363.2±11.0℃ at 760 mmHg
- Flash Point: 204.044 °C
- Solubility: Slightly soluble (1.2 g/l) (25 º C),
- PSA: 28.68
7-Methyl-1H-benzodimidazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
7-Methyl-1H-benzodimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0678-10g |
7-METHYL-1H-BENZO[D]IMIDAZOLE |
4887-83-6 | 95% | 10g |
$594 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M842353-250mg |
7-Methyl-1H-benzo[d]imidazole |
4887-83-6 | 98% | 250mg |
535.50 | 2021-05-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY025070-0.25g |
4-Methylbenzimidazole |
4887-83-6 | >95% | 0.25g |
¥516.13 | 2025-04-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY025070-1g |
4-Methylbenzimidazole |
4887-83-6 | >95% | 1g |
¥1096.77 | 2025-04-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY025070-5g |
4-Methylbenzimidazole |
4887-83-6 | >95% | 5g |
¥3225.81 | 2025-04-14 | |
| TRC | M116700-500mg |
7-Methyl-1H-benzo[d]imidazole |
4887-83-6 | 500mg |
$ 615.00 | 2022-06-04 | ||
| TRC | M116700-1000mg |
7-Methyl-1H-benzo[d]imidazole |
4887-83-6 | 1g |
$ 1020.00 | 2022-06-04 | ||
| ChemScence | CS-0012653-1g |
4-Methyl-1H-benzo[d]imidazole |
4887-83-6 | 99.91% | 1g |
$95.0 | 2022-04-27 | |
| ChemScence | CS-0012653-5g |
4-Methyl-1H-benzo[d]imidazole |
4887-83-6 | 99.91% | 5g |
$336.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86030-250mg |
7-Methyl-1H-benzo[d]imidazole |
4887-83-6 | 250mg |
¥216.0 | 2021-09-04 |
7-Methyl-1H-benzodimidazole Suppliers
7-Methyl-1H-benzodimidazole Related Literature
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María José Sánchez-Moreno,Raquel B. Gómez-Coca,Alfonso Fernández-Botello,Justyn Ochocki,Andrzej Kotynski,Rolf Griesser,Helmut Sigel Org. Biomol. Chem. 2003 1 1819
Additional information on 7-Methyl-1H-benzodimidazole
Introduction to 7-Methyl-1H-benzodimidazole (CAS No. 4887-83-6)
7-Methyl-1H-benzodimidazole, identified by the chemical compound code CAS No. 4887-83-6, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzodimidazole class, a structural motif known for its broad spectrum of biological activities. The presence of a methyl substituent at the 7-position introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and material science applications.
The molecular structure of 7-Methyl-1H-benzodimidazole consists of a benzene ring fused with two imidazole rings, with a methyl group attached to the 7-position of the benzene ring. This arrangement imparts specific interactions with biological targets, including enzymes and receptors, which has been leveraged in the development of novel therapeutic agents. The compound's stability under various conditions and its ability to undergo further functionalization make it a valuable intermediate in synthetic chemistry.
In recent years, 7-Methyl-1H-benzodimidazole has been explored as a key building block in the synthesis of biologically active molecules. Its incorporation into more complex structures has led to the discovery of compounds with potential applications in treating neurological disorders, infectious diseases, and cancer. The benzodimidazole core is particularly interesting because it can mimic natural products and small-molecule drugs, offering a scaffold for structure-activity relationship (SAR) studies.
One of the most compelling aspects of 7-Methyl-1H-benzodimidazole is its role in medicinal chemistry research. Researchers have utilized this compound to develop inhibitors targeting various disease-causing enzymes. For instance, derivatives of 7-Methyl-1H-benzodimidazole have shown promise in inhibiting kinases, which are overactive in many cancers. The methyl group at the 7-position enhances binding affinity by optimizing interactions with the active site of these enzymes, leading to more potent and selective inhibitors.
The synthesis of 7-Methyl-1H-benzodimidazole involves multi-step organic reactions that highlight its synthetic utility. Traditional methods include condensation reactions between appropriately substituted precursors, followed by purification steps to isolate the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making CAS No. 4887-83-6 accessible for industrial applications.
Recent studies have also explored the pharmacological properties of 7-Methyl-1H-benzodimidazole derivatives. These compounds have been tested for their ability to modulate biological pathways relevant to inflammation, neurodegeneration, and metabolic disorders. The benzodimidazole scaffold's ability to engage with multiple targets underscores its potential as a therapeutic agent. Additionally, computational modeling has been employed to predict how structural modifications affect biological activity, accelerating the drug discovery process.
The chemical properties of 7-Methyl-1H-benzodimidazole make it an attractive candidate for material science applications as well. Its aromaticity and heterocyclic nature contribute to its stability and reactivity, allowing it to be incorporated into polymers and other materials with enhanced functional properties. Researchers are investigating its use in developing sensors and catalysts that could have implications in environmental monitoring and industrial processes.
In conclusion, 7-Methyl-1H-benzodimidazole (CAS No. 4887-83-6) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and biological activities have made it a focus of research efforts aimed at developing new treatments for various diseases. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to grow, further solidifying its importance in scientific endeavors.
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